Quinazoline derivative 13
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Overview
Description
Quinazoline derivative 13 is a member of the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound, in particular, has shown promise in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivative 13 typically involves the cyclization of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions . One common method is the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline ring . The reaction conditions often include heating the mixture to reflux temperatures and using catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time . Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Quinazoline derivative 13 undergoes various chemical reactions, including:
Oxidation: Oxidation of quinazoline derivatives can lead to the formation of quinazolinone compounds.
Reduction: Reduction reactions can convert quinazoline derivatives to dihydroquinazolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazolines, and various substituted quinazolines with different functional groups .
Scientific Research Applications
Quinazoline derivative 13 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinazoline derivative 13 involves its interaction with specific molecular targets, such as enzymes and receptors . For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, this compound can effectively reduce the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another quinazoline derivative that inhibits EGFR tyrosine kinase and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and human epidermal growth factor receptor 2 (HER2).
Uniqueness of Quinazoline Derivative 13
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets compared to other quinazoline derivatives . This unique interaction profile makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H16ClN3O3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-chloro-N-(2-cyclopropyl-4-oxoquinazolin-3-yl)-5-methoxybenzamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-12-8-9-15(20)14(10-12)18(24)22-23-17(11-6-7-11)21-16-5-3-2-4-13(16)19(23)25/h2-5,8-11H,6-7H2,1H3,(H,22,24) |
InChI Key |
PHWRMNPWLIXVPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4CC4 |
Origin of Product |
United States |
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